4-chloro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide
Description
Properties
IUPAC Name |
4-chloro-N-[4-(tetrazol-1-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN5O2S/c14-10-1-7-13(8-2-10)22(20,21)16-11-3-5-12(6-4-11)19-9-15-17-18-19/h1-9,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPIYTXFVAULHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401324186 | |
| Record name | 4-chloro-N-[4-(tetrazol-1-yl)phenyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401324186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57259516 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
878934-77-1 | |
| Record name | 4-chloro-N-[4-(tetrazol-1-yl)phenyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401324186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between a nitrile and an azide. This reaction often requires the in situ generation of hydrazoic acid, which can be hazardous and requires careful handling.
Coupling Reactions: The tetrazole derivative is then coupled with a chlorinated phenylsulfonamide through nucleophilic substitution reactions. This step often involves the use of bases such as sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance safety and efficiency by controlling reaction conditions more precisely. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of water as a solvent, can be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Bases: Sodium hydride, potassium carbonate.
Solvents: Dimethylformamide (DMF), acetonitrile.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
Substituted Derivatives: Products with various functional groups replacing the chlorine atom.
Coupled Products: More complex molecules formed through coupling reactions.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial properties. For instance, derivatives of tetrazole have been shown to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study highlighted that certain tetrazole derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics like penicillin .
Table 1: Antimicrobial Activity of Tetrazole Derivatives
| Compound Name | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound 46 | Staphylococcus aureus | 100 | |
| Compound 47 | Pseudomonas aeruginosa | 125 | |
| Compound 62 | Candida albicans | 50 |
Anti-inflammatory Properties
Tetrazole derivatives have been synthesized and evaluated for their anti-inflammatory effects. One notable study involved testing a series of compounds for their ability to inhibit carrageenan-induced edema in rats. Among these, certain tetrazole-containing compounds exhibited potent anti-inflammatory activity, suggesting their potential as therapeutic agents for inflammatory diseases .
Table 2: Anti-inflammatory Activity of Tetrazole Derivatives
| Compound Name | Test Method | ED50 (µmol) | Reference |
|---|---|---|---|
| Compound 61 | Carrageenan-induced edema | 9.28 | |
| Compound 62 | Carrageenan-induced edema | 5.00 |
Antiparasitic Activity
The antiparasitic potential of tetrazole derivatives has also been explored. Research has shown that certain compounds can effectively inhibit the growth of Entamoeba histolytica, with IC50 values indicating good efficacy compared to traditional treatments like metronidazole . This highlights the therapeutic promise of these compounds in treating parasitic infections.
Table 3: Antiparasitic Activity of Tetrazole Derivatives
Mechanism of Action
The mechanism of action of 4-chloro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors that typically interact with carboxylate groups. This binding can inhibit or modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key Observations :
Key Observations :
Key Observations :
Physicochemical Properties
Biological Activity
The compound 4-chloro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide , a sulfonamide derivative, has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its efficacy against various cancer cell lines.
Chemical Structure and Properties
The molecular formula of This compound is C₁₈H₁₄ClN₅O₂S, with a molecular weight of 393.85 g/mol. The compound features a chloro group, a tetrazole ring, and a sulfonamide moiety, which are critical for its biological activity.
Structural Formula
Anticancer Properties
Recent studies have highlighted the anticancer potential of This compound . It has been tested against various human cancer cell lines, demonstrating significant cytotoxic effects.
Case Studies and Research Findings
-
Inhibition of Cancer Cell Proliferation :
- The compound was evaluated for its inhibitory effects on several cancer cell lines, including HeLa (cervical), A549 (lung adenocarcinoma), and MCF-7 (breast cancer). The results indicated that it exhibited IC₅₀ values ranging from 0.12 µM to 2 µM against these cell lines, showcasing its potency compared to standard chemotherapeutics like 5-FU .
-
Mechanism of Action :
- The mechanism underlying its anticancer activity appears to involve the inhibition of tubulin polymerization. This action leads to cell cycle arrest at the G2/M phase and induces apoptosis through the activation of caspase-3 . Molecular docking studies suggest that the compound binds effectively to the colchicine site on beta-tubulin, disrupting microtubule dynamics essential for mitosis .
Comparative Activity Table
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.99 | Inhibition of tubulin polymerization |
| A549 | 0.12 | Induction of apoptosis via caspase activation |
| MCF-7 | 2.00 | Cell cycle arrest at G2/M phase |
Additional Biological Activities
Apart from its anticancer properties, there is evidence suggesting that compounds with similar structures can also exhibit antibacterial and antifungal activities. These properties may be attributed to the sulfonamide group, which is known for its broad-spectrum antimicrobial effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
